molecular formula C7H6N2O3 B7855388 p-Nitrobenzaldoxime

p-Nitrobenzaldoxime

Cat. No. B7855388
M. Wt: 166.13 g/mol
InChI Key: WTLPAVBACRIHHC-UHFFFAOYSA-N
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Patent
US04751328

Procedure details

151 g (1 mol) of p-nitrobenzaldehyde was dissolved in 350 ml of methanol and an aqueous solution of 80.3 g (1.1 mol) of hydroxylamine hydrochloride in 100 ml of water was added dropwise over 30 minutes while maintaining the temperature at 30° C. Thereafter the mixture was stirred at the same temperature for 2 hours and diluted with 1000 ml of water. White crystals deposited were filtered, washed with water and dried. Thus, 161 g of p-nitrobenzaldoxime was obtained. Yield 97%; M.P. 128°-131° C.
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
80.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl.[NH2:13][OH:14]>CO.O>[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[N:13][OH:14])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
151 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1
Name
Quantity
350 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
80.3 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
Thereafter the mixture was stirred at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
White crystals deposited were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=NO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 161 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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